Imidodicarbonic diamide, N-butyl-
Overview
Description
Imidodicarbonic diamide, N-butyl- is a chemical compound with the molecular formula C6H13N3O2 and a molar mass of 159.19 g/mol . It is also known by its CAS number 25055-06-5 . This compound is a derivative of imidodicarbonic diamide, where one of the hydrogen atoms is replaced by a butyl group.
Preparation Methods
The synthesis of imidodicarbonic diamide, N-butyl- can be achieved through various methods. One notable method involves the use of microwave-assisted synthesis with layered double hydroxides (LDHs) as catalysts . This method is advantageous due to its efficiency, reduced reaction times, and higher yields. The reaction typically involves the use of hexamethylene diisocyanate (HMDI) and citric acid under microwave conditions .
Chemical Reactions Analysis
Imidodicarbonic diamide, N-butyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidation products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions where the butyl group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Scientific Research Applications
Imidodicarbonic diamide, N-butyl- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research has explored its potential as an antiviral agent, particularly against HIV.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of imidodicarbonic diamide, N-butyl- involves its interaction with specific molecular targets. In biological systems, it can inhibit certain enzymes and interfere with cellular processes. For example, its antiviral activity against HIV is attributed to its ability to inhibit the HIV protease enzyme, thereby preventing the virus from replicating .
Comparison with Similar Compounds
Imidodicarbonic diamide, N-butyl- can be compared with other similar compounds such as:
Carbamylurea: Similar in structure but with different functional groups, used in various chemical applications.
Isobiuret: Another structural isomer with distinct chemical properties and applications. The uniqueness of imidodicarbonic diamide, N-butyl- lies in its specific substitution with a butyl group, which imparts unique chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-butyl-3-carbamoylurea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-2-3-4-8-6(11)9-5(7)10/h2-4H2,1H3,(H4,7,8,9,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMGKCLMOOWKQMM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)NC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70402355 | |
Record name | Imidodicarbonic diamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25055-06-5 | |
Record name | Imidodicarbonic diamide, N-butyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70402355 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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